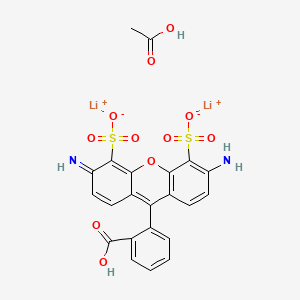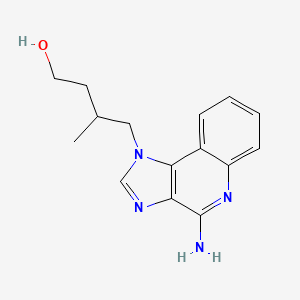
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers, Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt is a complex organic compound that serves as an intermediate in the synthesis of various xanthene dyes. These dyes are particularly useful as fluorescent probes in biological samples due to their photostability and fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt involves multiple steps. The initial step typically includes the reaction of 3,6-diamino-9-phenylxanthylium with sulfonic acid groups to introduce the disulfo groups. The carboxyphenyl groups are then introduced through a carboxylation reaction. The final step involves the formation of the inner salt and lithium salt forms under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to different functionalized products.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various xanthene dye derivatives, which are used in fluorescent probes and other applications .
Applications De Recherche Scientifique
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds and dyes.
Biology: Employed as a fluorescent probe in biological imaging and diagnostics due to its photostability and fluorescence properties.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in various assays.
Industry: Utilized in the production of high-performance dyes and pigments
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with various biological molecules, such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but less photostable compared to 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt.
Rhodamine B: Similar in structure but differs in the functional groups attached, leading to different fluorescence properties.
Eosin Y: Another xanthene dye with different applications in histology and cytology.
Uniqueness
Propriétés
Formule moléculaire |
C22H16Li2N2O11S2 |
|---|---|
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
dilithium;acetic acid;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;/q;;2*+1/p-2 |
Clé InChI |
ZUVOEZCOLDHYHU-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)





![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)




